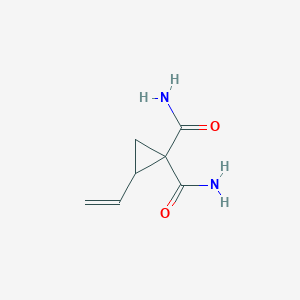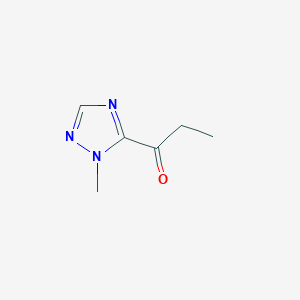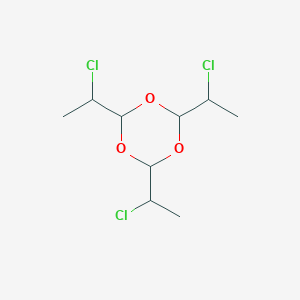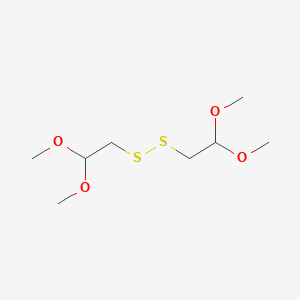
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In agriculture, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been used as a pesticide due to its insecticidal and antifungal properties. In material science, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been used as a building block for the synthesis of different compounds with potential applications in electronics and optoelectronics (Zhang et al., 2019).
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is not fully understood. However, it has been suggested that 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole exerts its biological effects by modulating different signaling pathways. For example, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Li et al., 2017).
Biochemical and Physiological Effects
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to induce apoptosis and inhibit cell proliferation. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Wang et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in lab experiments is its high potency and specificity. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have a higher potency and specificity compared to other compounds with similar structures. However, one of the limitations of using 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in lab experiments is its potential toxicity. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have toxic effects on different cell types at high concentrations (Zhang et al., 2019).
Zukünftige Richtungen
There are several future directions for the research on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. One of the directions is to explore the potential applications of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole as a pesticide in agriculture. Additionally, the synthesis of new compounds based on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be explored for potential applications in material science (Gao et al., 2017).
Conclusion
In conclusion, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be synthesized using different methods, and its mechanism of action is not fully understood. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.
Synthesemethoden
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-bromoacetophenone. This method results in the formation of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole with a yield of around 70% (Gao et al., 2017).
Eigenschaften
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAEGIYDBVHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














